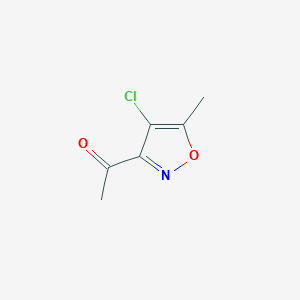
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a chloro and methyl substitution on the isoxazole ring, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-3-methyl-1,2-oxazole, the compound can be synthesized by reacting it with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality. Industrial methods also emphasize the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: 4-Chloro-5-methylisoxazole-3-carboxylic acid.
Reduction: 1-(4-Chloro-5-methylisoxazol-3-yl)ethanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Chloro-5-methylisoxazol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
- 1-(4-Fluoro-5-methylisoxazol-3-yl)ethanone
- 1-(4-Bromo-5-methylisoxazol-3-yl)ethanone
- 1-(4-Iodo-5-methylisoxazol-3-yl)ethanone
Comparison
1-(4-Chloro-5-methylisoxazol-3-yl)ethanone is unique due to the presence of the chloro group, which imparts specific reactivity and properties. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative often exhibits different reactivity patterns in substitution reactions and may have distinct biological activities. The choice of halogen substitution can significantly influence the compound’s chemical behavior and application potential.
属性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC 名称 |
1-(4-chloro-5-methyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C6H6ClNO2/c1-3(9)6-5(7)4(2)10-8-6/h1-2H3 |
InChI 键 |
YJOCVUYXOUHTKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


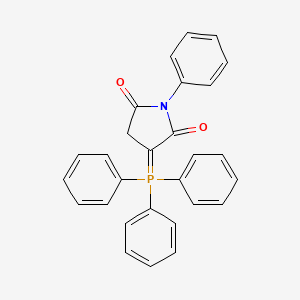
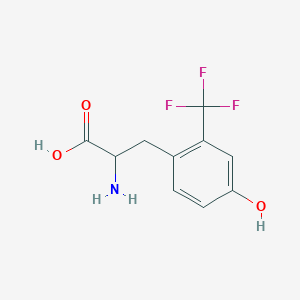
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871185.png)
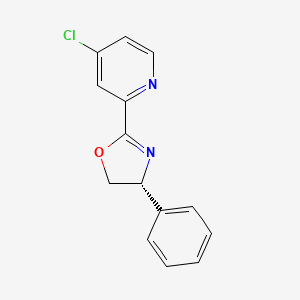


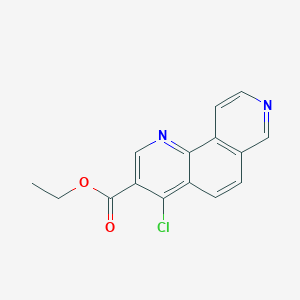
![Octahydrocyclopenta[c]pyrrole-5-carbonitrile](/img/structure/B12871210.png)


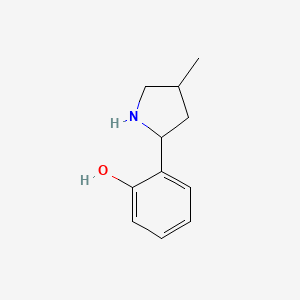

![3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
![1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B12871263.png)
